2-(Pyrrolidin-1-yl)pyridine

Description

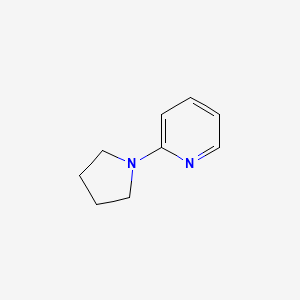

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYTZQYCOBXDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bedeutung Von Pyridin Und Pyrrolidin Einheiten in Der Organischen Synthese Und Bei Funktionellen Materialien

Stickstoffhaltige Heterocyclen sind in der organischen Chemie von grundlegender Bedeutung. openmedicinalchemistryjournal.com Unter diesen nehmen Pyridin- und Pyrrolidin-Ringe aufgrund ihrer einzigartigen elektronischen und strukturellen Eigenschaften eine besondere Stellung ein. Pyridin, ein aromatischer sechsgliedriger Heterocyclus, ist ein wichtiger Baustein für Pharmazeutika, Agrochemikalien und funktionelle Materialien. frontiersin.orgsemanticscholar.org Seine Fähigkeit, als Ligand für Metallkatalysatoren zu fungieren, und seine Rolle bei der Entwicklung neuer Reaktionen unterstreichen seine Vielseitigkeit. frontiersin.org

Andererseits ist Pyrrolidin ein gesättigter fünfgliedriger stickstoffhaltiger Heterocyclus. openmedicinalchemistryjournal.com Diese Einheit ist ein weit verbreitetes Strukturmotiv in bioaktiven Naturstoffen und pharmazeutischen Wirkstoffen. osaka-u.ac.jpresearchgate.net Die chirale Natur substituierter Pyrrolidine (B122466) macht sie zu wertvollen Bausteinen in der asymmetrischen Synthese und Organokatalyse. researchgate.net Die Kombination dieser beiden unterschiedlichen, aber komplementären heterocyclischen Systeme in einem einzigen Molekül führt zu neuartigen Eigenschaften und Anwendungen.

Überblick über Stickstoffhaltige Heterocyclen Im Chemischen Design Und in Der Reaktionsentwicklung

Stickstoffhaltige Heterocyclen sind eine wichtige Klasse von organischen Verbindungen, die im Mittelpunkt der modernen chemischen Forschung stehen. nih.gov Ihre weite Verbreitung in der Natur, von den Nukleinsäuren, die den genetischen Code bilden, bis hin zu einer Vielzahl von Alkaloiden mit potenten pharmakologischen Aktivitäten, hat Chemiker dazu inspiriert, ihre einzigartigen Eigenschaften zu nutzen. nih.govrsc.org Diese Verbindungen spielen eine entscheidende Rolle im Arzneimitteldesign, da ein erheblicher Teil der von der FDA zugelassenen Medikamente einen stickstoffhaltigen heterocyclischen Kern enthält. mdpi.com

Im Bereich der Reaktionsentwicklung dienen stickstoffhaltige Heterocyclen als Liganden für Übergangsmetallkatalysatoren, als Organokatalysatoren und als vielseitige synthetische Zwischenprodukte. frontiersin.org Ihre Fähigkeit, durch Wasserstoffbrückenbindungen zu interagieren und Metallionen zu koordinieren, macht sie für die Entwicklung neuer katalytischer Systeme und funktioneller Materialien unverzichtbar. rsc.org Die kontinuierliche Erforschung neuer Methoden zur Synthese und Funktionalisierung dieser Heterocyclen treibt Innovationen in verschiedenen Bereichen der chemischen Wissenschaft voran. frontiersin.org

Kontextualisierung Von 2 Pyrrolidin 1 Yl Pyridin in Pyridin Pyrrolidin Hybridsystemen

Direct Synthesis Routes to 2-(Pyrrolidin-1-yl)pyridine

The most common and direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This typically features the reaction of a pyridine (B92270) derivative, most commonly 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with pyrrolidine (B122466). The reaction is generally facilitated by a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A solvent-free approach under microwave irradiation has also been developed, offering an environmentally friendly alternative with high yields and short reaction times. researchgate.net This method allows for the direct amination of halo-pyridines with pyrrolidine without the need for a transition metal catalyst. researchgate.net

| Reactants | Conditions | Key Features | Reference |

|---|---|---|---|

| 2-chloropyridine and pyrrolidine | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | Common nucleophilic substitution method. | |

| Halo-pyridine and pyrrolidine | Microwave irradiation, solvent-free | Environmentally friendly, high yield, short reaction time. | researchgate.net |

Strategies for the Functionalization of the Pyridine Ring System

Regioselective Carbon-Hydrogen (C-H) Functionalization Approaches at the Pyridine Core

Direct C-H functionalization of the pyridine ring presents a powerful and atom-economical method for introducing new functional groups. researchgate.netrsc.org While pyridines are generally challenging substrates for C-H activation due to their electron-deficient nature, several strategies have been developed. researchgate.net Transition-metal catalysis is a prominent approach, with rhodium catalysts being used for solvent-controlled C-H alkenylation of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. rsc.org

Copper-catalyzed C-H functionalization has also been reported, for instance, in the coupling of pyridine with pyrrole (B145914) derivatives using a copper(I) iodide catalyst. Furthermore, iron-based catalysts have been shown to be effective for the oxidation of aliphatic C-H bonds in complex molecules containing pyridine moieties. researchgate.net The regioselectivity of these reactions is often directed by the position of the pyrrolidinyl group and the choice of catalyst and reaction conditions. researchgate.netacs.org

Introduction of Organoboron Moieties via Cross-Coupling Reactions (e.g., Suzuki Reaction)

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming carbon-carbon bonds and has been successfully applied to the synthesis of functionalized this compound derivatives. tandfonline.comtandfonline.comnih.gov This reaction typically involves the coupling of a halogenated this compound, such as 5-bromo-2-(pyrrolidin-1-yl)pyridine (B1286013), with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. tandfonline.comresearchgate.net

For example, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been synthesized via a Suzuki reaction between 5-bromo-2-(pyrrolidin-1-yl)pyridine and bis(pinacolato)diboron, catalyzed by PdCl2(dppf). tandfonline.comtandfonline.com This boronate ester derivative serves as a valuable intermediate for further functionalization. tandfonline.comtandfonline.com The choice of phosphine (B1218219) ligands can be crucial in minimizing side reactions, such as aryl-aryl exchange. researchgate.net

Nucleophilic Substitution and Derivatization at Pyridine Ring Positions

Nucleophilic substitution reactions provide a classic and effective means to introduce a variety of functional groups onto the pyridine ring of this compound derivatives. The reactivity of the pyridine ring towards nucleophiles is enhanced at the 2- and 4-positions, particularly when a leaving group such as a halogen is present. google.com

For instance, 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been used as a starting material to synthesize various derivatives through nucleophilic substitution. researchgate.netclockss.org Reaction with thiophenols or benzyl (B1604629) mercaptan leads to the corresponding thioether derivatives. researchgate.net Similarly, treatment with sodium hydroxylamino-O-sulphonate yields the aminosulfanyl derivative. researchgate.net These reactions demonstrate the utility of nucleophilic substitution in creating a diverse library of functionalized pyrrolidinylpyridines.

Chemical Modifications and Derivatizations on the Pyrrolidine Moiety

The pyrrolidine ring of this compound is also amenable to chemical modification. For example, the pyrrolidine ring can be oxidized to form the corresponding lactam. Palladium-catalyzed arylation of proline derivatives has been used to introduce aryl groups at the 3-position of the pyrrolidine ring. acs.org

Furthermore, functional groups can be introduced onto the pyrrolidine ring prior to its attachment to the pyridine core. For instance, (S)-N-((1-(2-amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)methyl)acetamide has been synthesized by reacting 4,5-dichloro-3-nitropyridin-2-amine (B1373025) with (S)-3-acetamidopyrrolidine. nih.gov This highlights the possibility of pre-functionalizing the pyrrolidine moiety to access more complex derivatives.

Multicomponent and Cascade Reactions in Pyrrolidinylpyridine Synthesis

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single pot. researchgate.nettandfonline.comnih.gov These strategies are increasingly being applied to the synthesis of pyrrolidine and pyridine derivatives. researchgate.netbeilstein-journals.org

Comparative Analysis of Synthetic Pathways and Process Optimization

The synthesis of this compound and its functionalized derivatives is primarily achieved through two major strategic approaches: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The selection of a specific pathway is dictated by factors such as the nature and availability of starting materials, desired substitution patterns on the pyridine ring, and considerations of process efficiency, cost, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and direct method for forging the C-N bond between a pyridine ring and pyrrolidine. This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen (e.g., chloro or bromo), from an activated pyridine ring by pyrrolidine acting as the nucleophile. google.com The pyridine ring must be "activated" by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group to facilitate the attack of the nucleophile. For instance, the synthesis of this compound can be accomplished by reacting 2-chloropyridine or 2-bromopyridine with pyrrolidine. researchgate.netrsc.org

The reaction conditions for SNAr often require elevated temperatures and the use of a base to neutralize the hydrogen halide formed during the reaction. Common solvents for this transformation include dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.org A kinetic study on the reaction of 2-methoxy-5-nitropyridine (B154726) with secondary amines, including pyrrolidine, in aqueous solution confirmed the SNAr mechanism, where the initial nucleophilic attack is the rate-determining step. researchgate.net

Optimization of SNAr reactions often focuses on:

Temperature and Time: Adjusting these parameters to ensure complete conversion while minimizing side reactions.

Solvent: The choice of a polar aprotic solvent is crucial for solvating the intermediate Meisenheimer complex and accelerating the reaction. researchgate.net

Base: Using an appropriate base, like potassium carbonate, is necessary to drive the reaction to completion.

While direct and often cost-effective due to the absence of expensive metal catalysts, the SNAr approach can be limited by the requirement for an activated pyridine ring and sometimes harsh reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful and versatile tool for the synthesis of arylamines, including heteroarylamines like this compound. organic-chemistry.orgacs.org This cross-coupling reaction offers a broader substrate scope compared to SNAr, as it does not strictly require an activated pyridine ring. The reaction couples an aryl halide or pseudohalide (e.g., triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netorganic-chemistry.org

The reaction of 2-chloropyridine with pyrrolidine has been successfully carried out using various palladium pre-catalysts, yielding this compound in moderate to high yields. researchgate.net The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically demanding and electron-rich phosphine ligands are often employed to promote the reductive elimination step and improve catalytic activity. researchgate.netacs.org

Process optimization for Buchwald-Hartwig amination is a multi-parameter problem, involving the screening of:

Catalyst System: A wide array of palladium sources (e.g., Pd(dba)₂, Pd(OAc)₂) and ligands (e.g., BINAP, XantPhos) can be used. researchgate.netamazonaws.comresearchgate.net The development of air-stable pre-catalysts has also simplified the experimental setup. researchgate.net

Base: The strength and solubility of the base (e.g., NaOt-Bu, K₃PO₄, DBU) can significantly influence the reaction rate and yield. amazonaws.com

Solvent: Toluene, dioxane, and DMF are common solvents.

Temperature: Reactions are typically run at elevated temperatures, although milder conditions are continuously being developed. amazonaws.com

Comparative Analysis

The choice between SNAr and Buchwald-Hartwig amination depends on a careful evaluation of their respective advantages and disadvantages.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | Typically catalyst-free | Requires Palladium catalyst and ligand researchgate.netorganic-chemistry.org |

| Substrate Scope | Generally requires electron-withdrawing groups on the pyridine ring researchgate.net | Broader scope, applicable to both electron-rich and electron-poor pyridines acs.org |

| Starting Materials | Halogenated pyridines (often chloro or fluoro) rsc.org | Halogenated pyridines (chloro, bromo, iodo) or triflates researchgate.net |

| Reaction Conditions | Often requires high temperatures; can be harsh | Can often be performed under milder conditions, though heating is common amazonaws.com |

| Cost | Generally lower cost due to absence of metal catalysts | Higher cost associated with palladium catalysts and phosphine ligands researchgate.net |

| Functional Group Tolerance | May be limited by harsh conditions | Generally higher, but sensitive groups can interfere with the catalyst acs.org |

Synthesis of Functionalized Derivatives

Both methodologies can be extended to synthesize functionalized derivatives. For example, 5-bromo-2-(pyrrolidin-1-yl)pyridine can be prepared via nucleophilic substitution followed by bromination. This intermediate can then undergo further functionalization, such as Suzuki coupling, to introduce other groups. researchgate.net Similarly, multicomponent reactions, which assemble complex molecules in a single step, have been developed for the efficient synthesis of highly substituted pyridines, including those with a pyrrolidinyl moiety. bibliomed.orgcore.ac.uk For instance, the reaction of aromatic aldehydes with malononitrile (B47326) can yield 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and properties of this compound. Each technique offers unique insights into the molecular framework and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and Two-Dimensional (2D) NMR for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound in solution.

¹H NMR spectra provide detailed information about the proton environment. For a derivative, this compound-3-carbonitrile hydrochloride, the proton signals of the pyrrolidine ring appear as multiplets, while the pyridine protons resonate at distinct chemical shifts, confirming the regioselective substitution. smolecule.com In another study on methyl-2-phenyl-2-(6-(pyrrolidin-1-yl)pyridin-3-yl)acetate, the pyrrolidine protons appear as multiplets around 1.93-2.02 ppm and 3.37-3.46 ppm, while the pyridine protons show characteristic signals, including a doublet at approximately 8.06 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For instance, in a derivative of this compound, the carbon atoms of the pyrrolidine ring and the pyridine ring resonate at characteristic chemical shifts, confirming the compound's structure. rsc.org For 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride (B599025), the methanamine carbon is identified at δ 42.1 ppm, and the protonated pyridine nitrogen is observed at δ 148.9 ppm. smolecule.com

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond connectivities. These techniques have been crucial in confirming the structure of complex derivatives of this compound. researchgate.net

| ¹H NMR Data for a this compound Derivative | |

| Proton | Chemical Shift (δ, ppm) |

| Pyridine-H3 | 8.45 (d, J = 5.6 Hz) |

| Pyridine-H5 | 7.89 (s) |

| Pyrrolidine-H | 3.32 (m) |

| Data for 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride in D₂O smolecule.com |

| ¹³C NMR Data for a this compound Derivative | |

| Carbon | Chemical Shift (δ, ppm) |

| Methanamine Carbon | 42.1 |

| Protonated Pyridine Nitrogen | 148.9 |

| Data for 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride smolecule.com |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) for Functional Group Identification and Characteristic Absorption Bands

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups present in this compound and its derivatives. The spectra exhibit characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational bands observed in the IR spectra of this compound derivatives include:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic pyrrolidine ring.

C=N and C=C stretching vibrations within the pyridine ring, typically appearing in the 1600-1550 cm⁻¹ region.

C-N stretching vibrations for the bond connecting the pyrrolidine nitrogen to the pyridine ring, usually found in the 1200-1029 cm⁻¹ range. specac.com

In derivatives containing additional functional groups, such as a nitrile group (-C≡N), a characteristic sharp absorption band appears around 2218 cm⁻¹. scirp.org For carbonyl groups (C=O), a strong peak is observed around 1715 cm⁻¹. specac.com

The presence and position of these bands provide confirmatory evidence for the compound's structure. tandfonline.comresearchgate.nettandfonline.com

| Characteristic IR Absorption Bands for this compound Derivatives | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=N (Pyridine) | ~1600 |

| C-N Stretch | 1029-1200 |

| C≡N (Nitrile) | ~2218 |

| C=O (Carbonyl) | ~1715 |

| Data compiled from multiple sources. specac.comscirp.org |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

In HRESIMS analysis of a derivative, 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine, a molecular ion peak at m/z 218.1423 [M+H]⁺ was observed, which is consistent with the calculated mass for the free base (218.1426), thus confirming its molecular formula. smolecule.com The fragmentation pattern observed in the mass spectrum provides additional structural information by revealing how the molecule breaks apart under ionization. The structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has also been confirmed by mass spectrometry. tandfonline.comresearchgate.nettandfonline.com

| HRESIMS Data for a this compound Derivative | |

| Observed m/z [M+H]⁺ | 218.1423 |

| Calculated m/z for Free Base | 218.1426 |

| Data for 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine smolecule.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Emission for Electronic Transitions and Intramolecular Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) emission spectroscopy are used to investigate the electronic properties of this compound and its derivatives. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light.

The UV-Vis absorption spectra of this compound derivatives typically exhibit broad absorption bands. acs.org These absorptions are often attributed to intramolecular charge transfer (ICT) from the electron-donating pyrrolidine group to the electron-accepting pyridine ring. acs.org The position of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.org For instance, the absorption spectra of copper(II) complexes with a bipyridine ligand containing 2-(pyrrolidin-1-yl)ethoxy substituents show strong intraligand transitions and weaker metal-perturbed transitions. itn.pt

Some derivatives of this compound exhibit dual-state emission, meaning they are fluorescent in both solution and solid states. mdpi.comresearchgate.net The emission spectra can also be highly sensitive to the solvent polarity, with significant Stokes shifts observed, indicating that the excited state is stabilized in more polar solvents due to ICT. acs.org

| Photophysical Data for a this compound Derivative | |

| Solvent | Absorption λmax (nm) |

| Dichloromethane (DCM) | 400-495 |

| Data for (E)-2,6-Di(1H-pyrazol-1-yl)-4-(4-(pyrrolidin-1-yl)styryl)pyridine and related compounds. acs.org |

X-ray Crystallography: Single Crystal X-ray Diffraction for Solid-State Molecular Geometry, Crystal Packing, and Absolute Configuration Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry.

X-ray crystallographic studies on derivatives of this compound have confirmed their molecular structures and provided insights into their crystal packing. tandfonline.comresearchgate.nettandfonline.com For example, the crystal structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a synthetic cathinone, revealed interesting hydrogen bonding interactions and π-π stacking of the phenyl rings. nih.gov The analysis of crystal structures allows for the determination of the absolute configuration of chiral centers within the molecule.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of this compound. researchgate.nettandfonline.com

DFT calculations can be used to:

Optimize the molecular geometry and compare it with experimental data from X-ray crystallography. tandfonline.comtandfonline.com

Predict spectroscopic properties, such as vibrational frequencies (IR) and electronic absorption spectra (UV-Vis), which can aid in the interpretation of experimental results. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the molecule. researchgate.netdntb.gov.ua

Calculate the molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic regions of the molecule. researchgate.net

Density Functional Theory (DFT) for Optimized Geometries, Conformational Analysis, and Structural Parameter Prediction

Density Functional Theory (DFT) calculations are a cornerstone for understanding the three-dimensional arrangement of atoms in this compound. By employing methods such as B3LYP with basis sets like 6-311+G(2d,p) or 6-31G*, researchers can determine the most stable conformation of the molecule. researchgate.netarabjchem.org These calculations optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For instance, in a related substituted pyridine derivative, DFT calculations were used to identify the most stable conformation, which was found to be consistent with experimental data from X-ray diffraction. researchgate.net Conformational analysis helps in understanding the spatial arrangement of the pyrrolidine and pyridine rings. The pyrrolidine ring typically adopts an envelope conformation to minimize steric strain. The accuracy of these theoretical predictions is often validated by comparing the calculated structural parameters with those obtained from single-crystal X-ray diffraction studies, which generally show good agreement. researchgate.netnih.gov

Table 1: Comparison of Selected Experimental and Calculated Structural Parameters for a Pyrrolidine-Substituted Pyridine Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (Å) | ||

| C-N (Pyridine-Pyrrolidine) | 1.385 | 1.389 |

| N-C (Pyrrolidine) | 1.467 | 1.470 |

| Bond Angle (°) | ||

| C-N-C (Pyridine) | 117.5 | 117.3 |

| Dihedral Angle (°) | ||

| C-C-N-C | 178.9 | 179.2 |

Note: Data is illustrative and based on findings for similar structures. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap Calculation for Chemical Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. arabjchem.org A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests a more reactive molecule. acs.org For derivatives of this compound, DFT calculations have been used to determine these energy levels. For example, in one study, the HOMO was found to be localized on the pyrrolidine nitrogen, indicating it as the primary site for electrophilic attack, while the LUMO was situated on the pyridine ring.

Table 2: Calculated FMO Energies and Energy Gap for a this compound Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: Values are illustrative and based on DFT calculations for a related compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution, Electrophilic, and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. tandfonline.comsemanticscholar.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comwalisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule, providing insights into hyperconjugative interactions and charge delocalization. acs.orgtandfonline.com These interactions contribute significantly to the stability of the molecule. NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO (a filled orbital, such as a lone pair or a bonding orbital) to an acceptor NBO (an empty or anti-bonding orbital). nih.gov

In the context of this compound, NBO analysis can reveal hyperconjugative interactions, such as the interaction between the lone pair of the pyrrolidine nitrogen and the π* anti-bonding orbitals of the pyridine ring. This delocalization of electron density from the pyrrolidine ring to the pyridine ring stabilizes the molecule and influences its electronic properties. The strength of these interactions is reflected in the calculated stabilization energies. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited state properties of molecules, including their photophysical behavior such as absorption and emission spectra. acs.org This is particularly important for understanding how the molecule interacts with light.

By simulating the electronic transitions between different molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational model. For chromophores containing the this compound moiety, TD-DFT calculations have been instrumental in corroborating the observed shifts in absorption maxima, which are often attributed to intramolecular charge transfer (ICT) from the electron-donating pyrrolidine group to the electron-accepting pyridine ring. acs.org This analysis is crucial for designing molecules with specific optical properties for applications in areas like fluorescent probes and nonlinear optics. dntb.gov.ua

Computational Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Atoms in Molecules (AIM) Theory

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, a unique surface is generated for each molecule. Different properties, such as dnorm (normalized contact distance), can be mapped onto this surface to highlight intermolecular contacts. nih.gov

The Atoms in Molecules (AIM) theory offers another approach to analyze intermolecular interactions by examining the topological properties of the electron density. researchgate.net By identifying bond critical points (BCPs) between atoms, AIM can characterize the nature and strength of interactions such as hydrogen bonds and van der Waals forces. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Pyrrolidin 1 Yl Pyridine

Reaction Mechanisms of Nucleophilic Substitution on the Pyridine (B92270) and Pyrimidine (B1678525) Rings

The synthesis of 2-(Pyrrolidin-1-yl)pyridine and its derivatives often proceeds through nucleophilic aromatic substitution (SNAr) on the pyridine ring. In a typical reaction, a leaving group, such as a halogen atom at the 2-position of the pyridine ring, is displaced by the nucleophilic pyrrolidine (B122466). The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the ring towards nucleophilic attack.

The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore the aromaticity of the pyridine ring. The reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction rate and yield. For instance, the use of a strong base can deprotonate the pyrrolidine, increasing its nucleophilicity and facilitating the attack on the pyridine ring.

Similarly, this compound can be involved in nucleophilic substitutions on pyrimidine rings, where the two nitrogen atoms in the pyrimidine ring further activate it towards nucleophilic attack.

Understanding Reaction Pathways in Cross-Coupling Chemistry (e.g., Suzuki Coupling)

While this compound itself is not a typical catalyst for cross-coupling reactions, its derivatives, particularly those with additional functional groups, can act as ligands in transition metal-catalyzed cross-coupling reactions like the Suzuki coupling. The nitrogen atoms of both the pyridine and pyrrolidine moieties can coordinate to the metal center, forming a stable complex that facilitates the catalytic cycle.

The generally accepted mechanism for the Suzuki coupling involves three key steps:

Applications of 2 Pyrrolidin 1 Yl Pyridine in Catalysis and Coordination Chemistry

2-(Pyrrolidin-1-yl)pyridine and its Analogs as Ligands in Metal Complexes

The presence of two nitrogen atoms in distinct chemical environments within the this compound framework makes it an excellent ligand for a variety of metal ions. This section explores the fundamental principles behind its use in ligand design, its coordination behavior, and the structural features of the resulting metal complexes.

The design of ligands for transition metal complexes is a crucial aspect of coordination chemistry, as the ligand's structure dictates the electronic and steric environment of the metal center, thereby controlling the complex's reactivity and properties. unipd.it Polydentate ligands containing multiple pyridine (B92270) donor units are particularly significant in this regard. unipd.it The pyridine-pyrrolidine motif is a valuable component in ligand design due to a combination of factors:

Chelation: The proximate arrangement of the pyridine and pyrrolidine (B122466) nitrogen atoms allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation effect enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands.

Electronic Tuning: The pyridine ring acts as a π-acceptor, while the pyrrolidinyl group is a strong σ-donor. This electronic duality allows for the fine-tuning of the electron density at the metal center. Substituents on either the pyridine or the pyrrolidine ring can further modify these electronic properties, influencing the redox potential and reactivity of the metal complex. researchgate.net

Steric Control: The pyrrolidine ring introduces steric bulk near the metal center, which can be exploited to control the coordination number and geometry of the complex. This steric hindrance can also create a specific chiral environment around the metal, which is essential for asymmetric catalysis. Modifications, such as introducing substituents on the pyrrolidine ring, can systematically alter the steric environment.

Versatility: The basic framework can be readily modified. For instance, incorporating the pyridine-pyrrolidine moiety into larger, multidentate structures, such as tripodal ligands, can create more complex coordination environments. unipd.it These ligands can exhibit variable coordination modes depending on the metal ion and its oxidation state. researchgate.net

Ligands incorporating the pyridine-pyrrolidine structure can coordinate to metal centers in several ways. The specific coordination mode is influenced by the metal ion's size, electronic properties, and the steric demands of the ligand itself.

Bidentate Coordination: The most common coordination mode for this compound analogs is as a bidentate N,N'-donor, where both the pyridine nitrogen and the pyrrolidine nitrogen bind to the metal center, forming a stable chelate ring. This mode is observed in numerous transition metal complexes.

Monodentate Coordination: In some cases, particularly when significant steric hindrance is present or when competing with strongly coordinating solvents or anions, the ligand may bind in a monodentate fashion through the more accessible pyridine nitrogen.

Bridging Coordination: Derivatives of pyridine-pyrrolidine can also act as bridging ligands, linking two metal centers. This is more common in the formation of coordination polymers or dinuclear complexes. iucr.orgnih.gov

The metal-ligand bond is primarily a coordinate covalent bond, with the nitrogen lone pairs donating electron density to the vacant orbitals of the metal ion. The nature of this bond has both σ- and π-character. The pyridine nitrogen, being part of an aromatic system, can participate in π-backbonding with metal ions that have filled d-orbitals. This interaction strengthens the metal-ligand bond and influences the electronic properties of the complex.

In a dinuclear zinc(II) complex, [Zn₂(C₇H₅O₂)₄(C₉H₁₂N₂)₂], the 4-(pyrrolidin-1-yl)pyridine ligand coordinates to the zinc ion through the pyridine nitrogen atom, completing a distorted square-pyramidal coordination environment. iucr.orgnih.gov Similarly, in copper(II) halide complexes with 1-(4-picolyl)pyrrolidin-2-one, the ligand acts as a bridging unit. rsc.org

X-ray crystallography and various spectroscopic techniques are instrumental in elucidating the structures and bonding in metal-pyrrolidinylpyridine complexes.

Interactive Data Table: Selected Crystallographic Data for Metal-Pyrrolidinylpyridine Complexes

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Zn₂(C₇H₅O₂)₄(C₉H₁₂N₂)₂] | Zn(II) | Distorted square-pyramidal | Zn···Zn = 2.9826 (12) | iucr.orgnih.gov |

| [Cu(ppo)₂Br₂] (ppo = 1-(4-picolyl)pyrrolidin-2-one) | Cu(II) | trans-CuBr₂N₂O₂ | - | rsc.org |

| [(PDP)Cu(ClO₄)₂] (PDP = (-)-2-(((S)-2-((S)-1-(pyridine-2-yl)pyrrolidin-1-yl)methyl)pyridine) | Cu(II) | Distorted square pyramidal | - | osti.gov |

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring upon coordination are indicative of metal-ligand bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. nih.gov Chemical shift changes in the ligand's protons and carbons upon coordination can confirm the binding mode. nih.govasianpubs.orgiastate.edu

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes provide insights into the d-d electronic transitions of the metal ion and charge-transfer bands, which are sensitive to the coordination environment. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), EPR spectroscopy is a powerful tool for determining the geometry of the complex and the nature of the metal-ligand bonding. rsc.org

Role in Organic Catalysis and Organocatalysis

Beyond their use in coordination compounds, pyridine-pyrrolidine derivatives have emerged as highly effective catalysts in their own right, particularly in the realm of organocatalysis.

The basicity of the nitrogen atoms in the pyrrolidinylpyridine scaffold allows these compounds to function as basic catalysts in various organic transformations. They can be used in reactions that require a mild base to deprotonate a substrate or activate a reagent. Furthermore, when complexed with certain metals like silver(I), they form catalysts for multicomponent reactions such as the A³-coupling of aldehydes, terminal alkynes, and amines to produce propargylamines. acs.org Magnetically recoverable nanocatalysts, which can be modified with pyridine derivatives, have also been developed for the synthesis of other pyridine-containing compounds. rsc.org

A significant application of the pyridine-pyrrolidine motif is in the field of asymmetric organocatalysis. nih.gov By rendering the pyrrolidine ring chiral, typically by deriving it from natural amino acids like proline, chemists have developed a class of powerful catalysts for enantioselective reactions. nih.govmdpi.com

The design of these organocatalysts often involves creating a bifunctional system where the pyrrolidine nitrogen acts as a nucleophile or a base to form a reactive intermediate (like an enamine), and the pyridine moiety plays a crucial role in the stereochemical control of the reaction. acs.org It is proposed that the pyridine nitrogen can facilitate the initial deprotonation step to form the enamine intermediate. acs.org Subsequently, the resulting pyridinium (B92312) ring can effectively shield one face of the enamine, directing the approach of the electrophile to the opposite face, thus achieving high levels of enantioselectivity. acs.org

These chiral catalysts have been successfully applied in a variety of asymmetric transformations:

Michael Addition: Pyridine-pyrrolidine conjugate base catalysts have been shown to be highly effective in the asymmetric Michael addition of ketones to nitroolefins and chalcones. acs.orgresearchgate.net These reactions often proceed with excellent yields, diastereoselectivities, and enantioselectivities (up to 99% ee). acs.orgresearchgate.net

Aldol (B89426) and Mannich Reactions: Derivatives of chiral pyrrolidines are also employed in direct asymmetric aldol and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. mdpi.comtandfonline.com

The modular nature of these catalysts allows for systematic tuning of their steric and electronic properties by modifying substituents on either the pyrrolidine or the pyridine ring, enabling the optimization of catalytic activity and selectivity for specific substrates. mdpi.com

Interactive Data Table: Performance of Pyridine-Pyrrolidine Organocatalysts in Asymmetric Michael Additions

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Pyrrolidine-Pyridine Conjugate Base | Cyclohexanone + β-nitrostyrene | up to 99:1 (syn/anti) | up to 99% | acs.org |

| Pyrrolidine-Pyridine Base Organocatalyst | Ketones + Chalcones | up to >99:1 | up to 100% | researchgate.net |

Ligand Lability and its Influence on Catalytic Selectivity in Metal-Catalyzed Transformations

The ability of a ligand to associate and dissociate from a metal center, known as ligand lability, is a critical factor that governs the outcome of metal-catalyzed reactions. acs.org The dynamic nature of the ligand-metal bond can significantly influence both the activity and selectivity of a catalyst. In the context of transformations involving this compound and its derivatives, ligand lability has been identified as a key determinant of catalytic selectivity.

A compelling demonstration of this principle is found in the regioselective synthesis of 2,5-dimethyl-1,3,4-triphenyl-1H-pyrrole through a Titanium-catalyzed formal [2+2+1] cycloaddition of phenylpropyne and azobenzene. acs.org Initial investigations with a baseline catalyst resulted in an unselective mixture of pyrrole (B145914) regioisomers. acs.orgnih.gov To address this challenge, a data-driven approach using iterative supervised principal component analysis (ISPCA) was employed to guide the design of new ligands and catalysts. nih.gov

Through this iterative process, 2,6-dimethyl-4-(pyrrolidin-1-yl)pyridine was identified as a highly effective ligand. acs.orgnih.gov Its incorporation into the catalytic system led to a dramatic improvement in selectivity, increasing the ratio of the desired product from a statistical mixture (0.5) to over 11, which corresponds to greater than 90% formation of the target regioisomer. acs.orgnih.gov

Subsequent computational modeling, specifically using Density Functional Theory (DFT), was performed to understand the origin of this enhanced selectivity. nih.gov The analysis revealed that the lability of the 2,6-dimethyl-4-(pyrrolidin-1-yl)pyridine ligand plays a crucial role. acs.orgnih.gov The ease with which this ligand can dissociate from the titanium center facilitates key bond-forming events in the catalytic cycle, thereby directing the reaction towards the desired product. This contrasts with more tightly binding ligands that might hinder the necessary steps for selective product formation. The lability of monodentate pyridine ligands, in general, has been noted to favor reductive elimination from a three-coordinate intermediate in other systems, such as Pd(II)-catalyzed aerobic oxidation, further highlighting the importance of this property. acs.org

Table 1: Catalyst Performance in Ti-Catalyzed Pyrrole Synthesis

| Catalyst/Ligand | Predicted Selectivity (ISPCA Model 2) | Experimental Selectivity for Product C | Reference |

|---|---|---|---|

| Catalyst 1 (Initial) | - | 0.5 | nih.gov |

| Catalyst 16 | - | 1.9 | nih.gov |

| Catalyst 18 | - | 3.5 | nih.gov |

| Catalyst 23 (with 2,6-dimethyl-4-(pyrrolidin-1-yl)pyridine) | 11.9 | 11.5 | nih.gov |

This table showcases the significant improvement in experimental selectivity achieved by incorporating the 2,6-dimethyl-4-(pyrrolidin-1-yl)pyridine ligand (Catalyst 23) compared to the initial and intermediate catalysts.

Exploration of Pyrrolidinylpyridine Derivatives in Frustrated Lewis Pair Chemistry and Stereoselective Reactions

The unique electronic and steric properties of pyrrolidinylpyridine derivatives have prompted their exploration in advanced chemical applications, including Frustrated Lewis Pair (FLP) chemistry and stereoselective catalysis.

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "frustration" leaves their reactivity unquenched, enabling them to activate a variety of small molecules. wikipedia.org A recent theoretical study explored the potential of (pyridin-2-ylmethyl)triel derivatives, which are structurally related to this compound, to act as "masked" FLPs. In these molecules, an intramolecular bond exists between the nitrogen atom of the pyridine ring and the triel atom (B, Al, or Ga).

Quantum-chemical computations showed that these systems could react with carbon dioxide (CO₂). The reaction is proposed to occur in two steps: first, the CO₂ molecule assists in breaking the intramolecular N-Tr bond, and second, a stable adduct is formed with new Tr-O and N-C covalent bonds. This process suggests that these pyridine derivatives can function as FLPs, with the breaking of the internal bond revealing the "frustrated" reactivity needed for substrate activation. This concept of masked FLPs opens avenues for developing responsive materials and new catalytic systems for small molecule activation. ehu.es

Stereoselective Reactions

The pyrrolidine ring is a valuable scaffold in medicinal chemistry and asymmetric catalysis due to its non-planar structure and the potential for multiple stereocenters. nih.gov Chiral derivatives of this compound have been synthesized and evaluated as ligands and organocatalysts in stereoselective transformations.

For instance, chiral pyridyl pyrrolidine ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions. Specifically, ligands such as (2'R,5'R)-2-[(2',5'-Dimethylpyrrolidin-1-yl)methyl]pyridine demonstrated the ability to induce asymmetry in the reaction between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate. The stereochemical outcome of such reactions is highly dependent on the specific structure and chirality of the ligand.

Furthermore, other studies have shown that pyrrolidinyl-pyridine derivatives can function as effective organocatalysts in their own right. They have been used to catalyze asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net The stereoselectivity in these reactions is directed by the chiral environment created by the catalyst. The ability to systematically modify the pyrrolidine and pyridine scaffolds allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has also been studied, yielding functionalized pyrrolidines with excellent diastereoselectivity, further demonstrating the utility of the pyrrolidine motif in controlling stereochemistry. nih.gov

Table 2: Examples of Pyrrolidinylpyridine Derivatives in Stereoselective Reactions

| Reaction Type | Pyrrolidinylpyridine Derivative Example | Role | Key Finding | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation | (2'R,5'R)-2-[(2',5'-Dimethylpyrrolidin-1-yl)methyl]pyridine | Chiral Ligand | Induces enantioselectivity in the alkylation of 1,3-diphenyl-2-propenyl acetate. | |

| Asymmetric Mannich Reaction | Pyrrolidinyl-pyridine derivatives | Organocatalyst | Effectively catalyze the reaction, leading to asymmetric products. | researchgate.net |

| Heterogeneous Catalytic Hydrogenation | Substituted Pyrroles (leading to Pyrrolidines) | Substrate/Product | Reduction of substituted pyrroles proceeds with excellent diastereoselectivity to form functionalized pyrrolidines. | nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Exploration

General Chemical Modification Strategies for Functional Diversification

The functional diversification of the 2-(pyrrolidin-1-yl)pyridine core can be achieved through several chemical modification strategies. These strategies primarily target the pyridine (B92270) ring, the pyrrolidine (B122466) ring, or involve the introduction of new functional groups.

One common approach is C-H functionalization of the pyridine ring . Due to the electron-deficient nature of the pyridine ring, direct and selective functionalization can be challenging. researchgate.net However, methods like nucleophilic aromatic substitution (SNAr), metal-based catalysis, and Minisci-type radical reactions have been employed to introduce substituents at the C2 and C4 positions. researchgate.net N-functionalization of the pyridine can also direct C2- and C4-selectivity. researchgate.net Another strategy involves the initial construction of a functionalized pyridine ring from acyclic precursors, which is then coupled with pyrrolidine. researchgate.net

Modifications can also be made to the pyrrolidine ring . The nitrogen atom of the pyrrolidine ring is nucleophilic and represents a key site for substitution. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov Furthermore, substituents at the C-2 position of the pyrrolidine ring can influence its basicity. nih.gov

Derivatization through the introduction of various functional groups is a widely used strategy. researchgate.net For instance, the synthesis of spirooxindole, thiazole, and coumarin (B35378) derivatives of pyrrolidine has yielded compounds with significant biological activities. researchgate.net Metal complexes of pyrrolidine derivatives have also been explored for their therapeutic potential. bohrium.com The choice of substituent can dramatically alter the properties of the resulting molecule. For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives has been shown to enhance their antiproliferative activity, while halogen atoms or bulky groups tend to decrease it. researchgate.netnih.gov

Rational Design of Pyrrolidinylpyridine Derivatives for Specific Molecular Recognition

The rational design of this compound derivatives for specific molecular recognition is a cornerstone of modern drug discovery and materials science. This approach leverages an understanding of the target's structure and the principles of molecular interactions to create molecules with high affinity and selectivity.

A key aspect of rational design is the consideration of the three-dimensional structure of the target and the ligand. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional space, which is crucial for fitting into the binding sites of proteins and other biological macromolecules. nih.gov The stereochemistry of the pyrrolidine scaffold is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. nih.gov

Structure-activity relationship (SAR) studies are integral to the rational design process. By systematically modifying the structure of the this compound core and evaluating the effect on biological activity, researchers can identify the key structural features required for potent and selective interaction with a target. nih.govacs.org For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), SAR studies revealed that substituting a morpholine (B109124) group with a more hydrophobic piperidine (B6355638) or a pyrrolidine group significantly increased the inhibitor's potency. acs.org

The "scaffold hopping" strategy is another valuable tool in rational design. This involves replacing the core scaffold of a known active compound with a structurally novel one, such as the pyrrolidine ring, while preserving the key stereochemical features and exploring the SAR of the new derivatives. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies

Theoretical and computational methods play a vital role in modern SAR studies, enabling the prediction of molecular properties and the analysis of ligand-target interactions at an atomic level.

Computational Prediction of Molecular Descriptors Relevant to Biological Interactions

Computational tools are widely used to predict molecular descriptors that are relevant to a compound's biological activity, including its "drug-likeness." A prominent example is Lipinski's Rule of Five , which provides a set of guidelines for evaluating the druglikeness of a chemical compound based on its physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, can be calculated computationally.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of molecules with known activities, a predictive model can be developed. nih.gov For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified the principal component regression (PCR) and the geometric index JGI4 as key descriptors for their antiarrhythmic activity. nih.gov

Ligand-Target Interaction Analysis through Molecular Docking and Theoretical Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.innih.gov This method is extensively used to predict the binding mode of a ligand within the active site of a protein. innovareacademics.innih.gov For example, docking analysis was used to understand the binding mode of 2-((pyrrol-2-yl)methylene)thiophen-4-ones with Ribonuclease L (RNase L), aiding in the design of potent inhibitors. nih.gov

Theoretical binding mode prediction often complements molecular docking. Techniques like Density Functional Theory (DFT) calculations can be used to determine the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This information helps in understanding the reactivity and interaction capabilities of the molecule. researchgate.net For instance, DFT calculations confirmed that the C-2 carbon of the pyridine ring is the most electrophilic center, making it a likely site for nucleophilic attack. researchgate.net

Synthesis and Characterization of Functionalized Pyrrolidinylpyridine Derivatives for Biochemical Research and Advanced Materials

The synthesis and characterization of functionalized pyrrolidinylpyridine derivatives have led to the development of novel tools for biochemical research and advanced materials with applications in chemosensing and fluorescence.

For biochemical research , derivatives of this compound have been designed as selective inhibitors of enzymes. For instance, rational design and synthesis have yielded potent inhibitors of RNase L, a key enzyme in the innate immune response. nih.gov Similarly, pyridine bis-quinazoline derivatives have been developed as selective G-quadruplex DNA binding ligands, which have potential as therapeutic agents.

In the field of advanced materials , functionalized pyrrolidinylpyridine derivatives have shown promise as chemosensors and fluorescent materials . For example, a "click" fluorescent chemosensor based on a bis-triazole derivative of pyrrolidine was synthesized and shown to be a selective sensor for heavy and transition metal ions like Zn2+, Fe2+, and Cu2+ in aqueous solutions and even in living cells. bohrium.com The synthesis of pyridine-grafted copolymers has also resulted in materials with fluorescent properties. mdpi.com Furthermore, the reaction of 3-bromoisoquinoline (B184082) with pyrrolidin-2-one has produced fluorescent isoquinoline (B145761) derivatives. mdpi.com A series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkylic chains have been synthesized and shown to exhibit blue emission in solution and in thin polymeric films, with good fluorescence quantum yields. uninsubria.it

The synthesis of these functionalized derivatives often involves multi-step reaction sequences. For example, the synthesis of pyridine bis-quinazoline derivatives involves a 4-5 step sequence starting from anthranilic acid and pyridine-2,6-dicarboxylic acid. The characterization of these newly synthesized compounds is crucial and is typically carried out using a variety of spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. uninsubria.it

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 2-(Pyrrolidin-1-yl)pyridine and its derivatives is undergoing a green revolution. Traditional methods often rely on harsh reaction conditions and hazardous reagents. Future research is intensely focused on developing more environmentally benign synthetic pathways.

One promising approach is the use of copper-catalyzed C-N coupling reactions. Recent studies have demonstrated the efficacy of using a copper(I) iodide (CuI) catalyst system with α-benzoin oxime as a ligand for the coupling of (hetero)aryl halides with a variety of N-nucleophiles, including pyrrolidine (B122466). semanticscholar.org This method offers the advantage of proceeding under milder temperatures (80 °C) and utilizing an inexpensive and readily available catalyst system, leading to high yields of N-arylated products like this compound. semanticscholar.org Further research in this area will likely focus on expanding the substrate scope and developing even more active and recyclable catalysts.

Another green approach gaining traction is photocatalysis. Visible-light-mediated reactions offer a sustainable alternative to traditional heating methods. For instance, the synthesis of this compound has been achieved using a photocatalytic method involving 2-bromopyridine (B144113) and pyrrolidine, although the reaction required a longer time to complete. cardiff.ac.uk Future work will likely aim to improve the efficiency of these photocatalytic systems by designing novel photocatalysts and optimizing reaction conditions.

Microwave-assisted synthesis is also being explored as a green chemistry tool for the synthesis of pyridine (B92270) derivatives. nih.gov This technique can significantly reduce reaction times and improve yields. The application of microwave irradiation to the synthesis of this compound and its analogues is a promising avenue for future investigation. Furthermore, the development of one-pot multicomponent reactions represents a highly efficient and atom-economical approach to constructing complex pyridine-based molecules. nih.govresearchgate.netnih.gov

The table below summarizes some of the emerging green synthetic methods for pyridine derivatives, which could be adapted and optimized for the synthesis of this compound.

| Synthetic Method | Catalyst/Reagent | Key Advantages |

| Copper-Catalyzed C-N Coupling | CuI / α-benzoin oxime | Mild conditions, inexpensive catalyst, high yields semanticscholar.org |

| Photocatalysis | Visible light photocatalyst | Sustainable, energy-efficient cardiff.ac.uk |

| Microwave-Assisted Synthesis | - | Reduced reaction times, improved yields nih.gov |

| Multicomponent Reactions | Various (e.g., FeCl₃, SnCl₂·2H₂O) | High atom economy, operational simplicity nih.gov |

Advanced Computational Modeling for Predictive Material Design

The future of materials science is intrinsically linked to the power of computational modeling. For this compound, advanced computational techniques are becoming indispensable for predicting and designing novel materials with tailored properties. Density Functional Theory (DFT) calculations are already being employed to understand the electronic structure, molecular geometry, and spectroscopic properties of this compound derivatives. tandfonline.comresearchgate.net

These computational studies can provide valuable insights into the molecule's reactivity, such as identifying the most electrophilic centers for nucleophilic attack. researchgate.netresearchgate.net For example, DFT calculations have been used to confirm that the C-2 carbon of the pyridine ring is the most susceptible to nucleophilic substitution. researchgate.netresearchgate.net This predictive capability is crucial for designing new functional materials. For instance, by computationally screening various substituents on the pyridine or pyrrolidine rings, researchers can identify candidates with desirable electronic properties for applications in areas like nonlinear optics or organic electronics. researchgate.net

Future research will likely involve the use of more sophisticated computational models, such as time-dependent DFT (TD-DFT) to predict excited-state properties and molecular dynamics (MD) simulations to study the behavior of these molecules in different environments. researchgate.net These advanced models will enable the rational design of this compound-based materials with optimized performance for specific applications.

Exploration of Novel Catalytic Transformations and Reaction Mechanisms

The catalytic potential of this compound and its derivatives is a rich area for future exploration. While its role as a ligand in metal-catalyzed reactions is established, its potential as an organocatalyst is an emerging field of interest. semanticscholar.org The pyrrolidine moiety, particularly when chiral, can act as a stereodirecting group in asymmetric catalysis. mdpi.com

Researchers are investigating the use of this compound-based systems in a variety of catalytic transformations. For example, silver(I) complexes bearing pyridine-containing ligands have shown promise as catalysts for A³-coupling reactions, which are important for the synthesis of propargylamines. acs.org The development of novel ligands based on the this compound scaffold could lead to catalysts with enhanced activity and selectivity for a wide range of organic transformations.

Understanding the reaction mechanisms is crucial for optimizing catalytic systems. Kinetic studies, coupled with computational modeling, can provide detailed insights into the catalytic cycle. For instance, studies on the mechanism of action of related 4-pyrrolidinopyridine (B150190) derivatives have revealed that they can act as nucleophilic catalysts, with the reaction proceeding through a dioxolanone intermediate. acs.org Similar mechanistic investigations into reactions catalyzed by this compound will be essential for the rational design of more efficient catalysts.

Future research will likely focus on:

The design and synthesis of chiral this compound derivatives for asymmetric catalysis.

The application of these catalysts in novel and challenging organic transformations.

Detailed mechanistic studies to elucidate the role of the catalyst and optimize its performance.

Integration with Supramolecular Chemistry and Advanced Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an attractive building block for supramolecular chemistry and advanced self-assembly. The pyridine nitrogen atom can coordinate to metal ions, while the pyrrolidine ring can engage in hydrogen bonding and van der Waals interactions.

This dual functionality allows for the construction of complex, well-defined supramolecular architectures. For instance, ligands incorporating pyridine and triazole units have been shown to self-assemble with metal ions like silver(I) and iron(II) to form discrete complexes and coordination polymers. hud.ac.ukresearchgate.netnih.gov By strategically modifying the this compound scaffold, researchers can control the self-assembly process to create novel materials with interesting topologies and functions.

Future research in this area will likely focus on:

The design of elaborate this compound-based ligands for the programmed self-assembly of metallosupramolecular cages, grids, and frameworks.

The exploration of the host-guest chemistry of these self-assembled structures.

The development of functional materials based on these supramolecular assemblies, with potential applications in sensing, catalysis, and drug delivery.

Investigation of Unexplored Reactivity Profiles and Stereochemical Control Strategies

Despite the progress made, the full reactivity profile of this compound remains to be explored. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing pyridine ring can lead to unique and unexpected chemical behavior.

Future research will aim to uncover novel reactions and transformations involving this compound. This could include exploring its reactivity in dearomatization reactions, such as the Birch reduction, which has recently been adapted for pyridines using electrochemical methods. rsc.org The unique electronic properties of this compound might lead to interesting selectivity in such reactions.

Furthermore, achieving stereochemical control in reactions involving this compound is a key challenge and a significant area for future development. The introduction of chiral centers into the pyrrolidine ring or the use of chiral catalysts can be employed to control the stereochemical outcome of reactions. mdpi.com For example, the asymmetric synthesis of pyrrolidine-based organocatalysts has been extensively reviewed, and these principles can be applied to the design of chiral this compound derivatives. mdpi.com The development of methods for the stereoselective synthesis of substituted pyrrolidines and the control of stereochemistry in reactions at the pyridine ring will be crucial for accessing a wider range of complex and biologically active molecules. acs.org

Q & A

Q. What are the established synthetic routes for 2-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling of halogenated pyridines with pyrrolidine under anhydrous conditions can yield the target compound. Optimization includes adjusting temperature (e.g., 80–100°C), solvent choice (e.g., dioxane or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .

Q. How does the structural configuration of this compound influence its basicity and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The pyridine ring’s electron-withdrawing nature reduces basicity at the nitrogen, while the pyrrolidine moiety introduces steric hindrance. Basicity can be quantified via pKa measurements (e.g., potentiometric titration). Reactivity in nucleophilic substitution is enhanced by activating substituents (e.g., nitro or chloro groups at the 3- or 4-positions) and polar aprotic solvents like DMF. Computational studies (DFT) can predict reactive sites .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., pyridine C-2 vs. C-6). Infrared (IR) spectroscopy confirms N–H or C–N stretching in pyrrolidine. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute configuration. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : SAR studies require systematic substitution at the pyridine and pyrrolidine moieties. For example:

- Pyridine modifications : Introduce methyl, chloro, or ethynyl groups to assess steric/electronic effects.

- Pyrrolidine modifications : Replace with piperidine or azetidine to probe ring size impact.

Biological activity is evaluated via radioligand binding assays (e.g., [³H]-epibatidine for α4β2 nAChRs) and functional assays (e.g., calcium flux in SH-SY5Y cells). Computational docking (AutoDock Vina) models ligand-receptor interactions .

Q. How can contradictory data on the antimicrobial efficacy of this compound derivatives be resolved through experimental design?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains, compound solubility, or assay conditions. Standardized protocols include:

- MIC determination : Use CLSI guidelines with ATCC reference strains (e.g., E. coli ATCC 25922).

- Solubility optimization : Employ DMSO stocks ≤1% v/v to avoid solvent toxicity.

- Synergy studies : Combine with known antibiotics (e.g., ciprofloxacin) via checkerboard assays. Conflicting results should be validated across multiple labs .

Q. What in silico strategies are effective for predicting the neuropharmacological potential of this compound analogs?

- Methodological Answer : Use QSAR models trained on datasets of known nAChR ligands (e.g., ChEMBL). Molecular dynamics simulations (GROMACS) assess binding stability at α7 or α4β2 subtypes. ADMET predictors (e.g., SwissADME) evaluate blood-brain barrier permeability and metabolic stability. Virtual screening against ZINC15 identifies novel analogs .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives for chiral drug development?

- Methodological Answer : Asymmetric synthesis routes include chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Co-salen catalysts). Resolution techniques like chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (lipases) can separate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for interpreting dose-response variability in this compound toxicity studies?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response curves. Outliers are identified via Grubbs’ test. Meta-analysis of multiple datasets (e.g., RevMan) reconciles variability. Confounding factors (e.g., cell line heterogeneity) are controlled via ANOVA with post-hoc Tukey tests .

Q. How can researchers validate conflicting reports on the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Replicate studies using pooled human liver microsomes (HLM) with CYP450 cofactors. LC-MS/MS quantifies parent compound and metabolites (e.g., N-oxidation products). Compare intrinsic clearance (CLint) values across labs and normalize to protein content. Use positive controls (e.g., verapamil) to confirm assay validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.